Dehydrocrenatidine

Übersicht

Beschreibung

Dehydrocrenatidine is a natural alkaloid and a novel Janus Kinase (JAK) inhibitor . It has been identified as a potent therapeutic agent for various diseases .

Chemical Reactions Analysis

Dehydrocrenatidine has been found to inhibit JAK-STAT3–dependent cell survival and induce cell apoptosis . It represses constitutively activated JAK2 and STAT3, as well as interleukin-6–, interferon- α−, and interferon- γ –stimulated JAK activity, and STAT phosphorylation .Wissenschaftliche Forschungsanwendungen

1. Inhibition of Head and Neck Cancer Cells

- Summary of Application : Dehydrocrenatidine, a beta-carboline alkaloid found in the medicinal plant Picrasma quassioides, has been studied for its effects on human head and neck cancer metastasis .

- Methods of Application : The study involved treating FaDu, SCC9, and SCC47 cells with 5, 10, and 20 μM of dehydrocrenatidine .

- Results : The treatment significantly decreased the motility, migration, and invasion of head and neck cancer cells. It also significantly decreased the expression of MMP-2 and phosphorylation of ERK1/2 and JNK1/2 .

2. Janus Kinase Inhibition

- Summary of Application : Dehydrocrenatidine has been identified as a novel inhibitor of Janus kinase (JAK), a protein that plays a pivotal role in the tumorigenesis of signal transducers and activators of transcription (STAT) 3 constitutively activated solid tumors .

- Methods of Application : The study involved screening 1,062,608 drug-like molecules from the ZINC database and 2080 natural product chemicals .

- Results : Dehydrocrenatidine was found to inhibit JAKs-JH1 domain overexpression–induced STAT3 and STAT1 phosphorylation. It also inhibited JAK2-JH1 kinase activity in vitro .

3. Induction of Liver Cancer Cell Apoptosis

- Summary of Application : Dehydrocrenatidine has been studied for its ability to induce apoptosis in liver cancer cells .

- Results : Dehydrocrenatidine was found to induce caspase-mediated apoptosis by suppressing the phosphorylation of JNK1/2 .

4. Amelioration of Neuropathic Pain

- Summary of Application : Dehydrocrenatidine (DHCT), a β-carboline alkaloid found in Picrasma quassioides, has been studied for its analgesic effect in a neuropathic pain rat model of a sciatic nerve chronic constriction injury .

- Results : DHCT dose-dependently attenuated the mechanic allodynia .

5. Antihepatocellular Carcinoma

- Summary of Application : Dehydrocrenatidine (DEC), a β-carbolin alkaloid isolated from Picrasma quassiodes, displays a promising growth inhibitory effect in vitro and in vivo by inducing apoptosis of hepatocellular carcinoma (HCC) cells .

- Results : DEC reduced cancer cell viability by arresting cell cycle at G2/M phase and activating mitochondria-mediated and death receptor-mediated apoptotic pathways .

Safety And Hazards

Eigenschaften

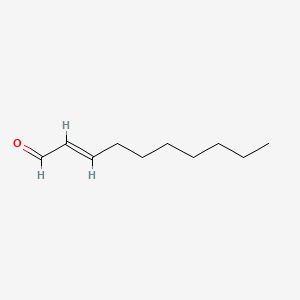

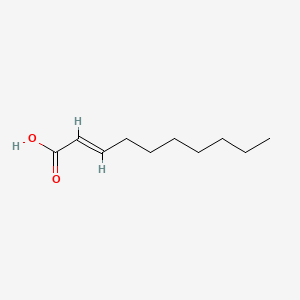

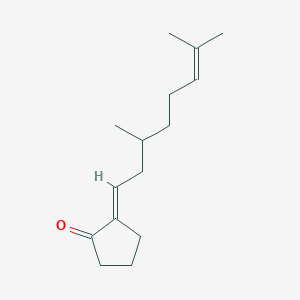

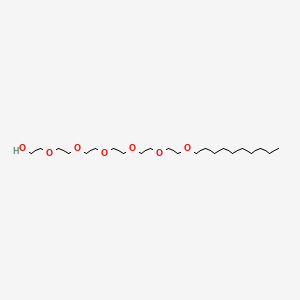

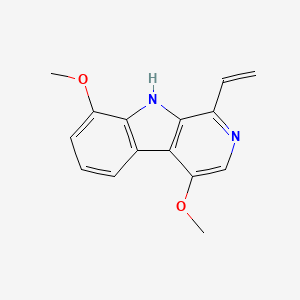

IUPAC Name |

1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWBTKDUAXOZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415746 | |

| Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrocrenatidine | |

CAS RN |

65236-62-6 | |

| Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.